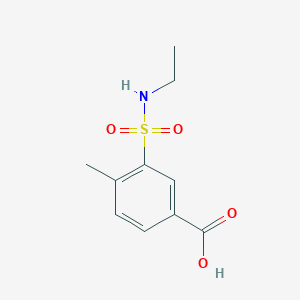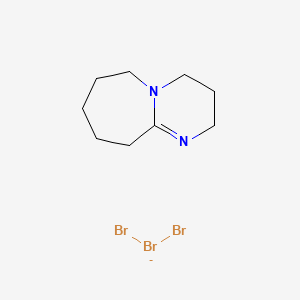
CID 131864268
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide . This compound is a derivative of 1,8-diazabicyclo[5.4.0]undec-7-ene, commonly referred to as DBU, which is a bicyclic amidine. The hydrotribromide form indicates that the compound is associated with three bromide ions. This compound is known for its use in various chemical reactions due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide typically involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene with bromine. The reaction is carried out under controlled conditions to ensure the formation of the hydrotribromide salt. The general reaction can be represented as follows: [ \text{DBU} + 3 \text{Br}_2 \rightarrow \text{DBU} \cdot 3 \text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of 1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide involves large-scale bromination of DBU. The process is optimized to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization.
化学反応の分析
Types of Reactions
1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced to form the parent DBU compound.
Substitution: The bromide ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ions.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent used.
Reduction: The primary product is DBU.
Substitution: Products depend on the nucleophile used, forming various substituted derivatives.
科学的研究の応用
1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide involves its ability to act as a strong base and nucleophile. It can deprotonate various substrates, facilitating a wide range of chemical reactions. The molecular targets include acidic protons in organic molecules, and the pathways involved often lead to the formation of new bonds or the substitution of functional groups.
類似化合物との比較
Similar Compounds
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU): The parent compound, which is a strong base and nucleophile.
1,5-diazabicyclo[4.3.0]non-5-ene (DBN): Another bicyclic amidine with similar basicity but different reactivity.
Tetramethylguanidine (TMG): A strong base with a different structure but similar applications.
Uniqueness
1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide is unique due to the presence of three bromide ions, which enhance its reactivity and make it suitable for specific applications where other bases might not be effective.
特性
分子式 |
C9H16Br3N2- |
|---|---|
分子量 |
391.95 g/mol |
InChI |
InChI=1S/C9H16N2.Br3/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-3-2/h1-8H2;/q;-1 |
InChIキー |
DPWBUJYBOOWMLB-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=NCCCN2CC1.Br[Br-]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


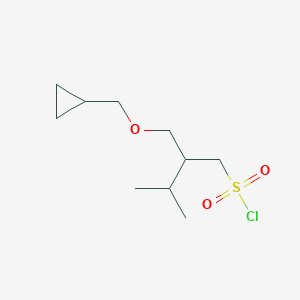

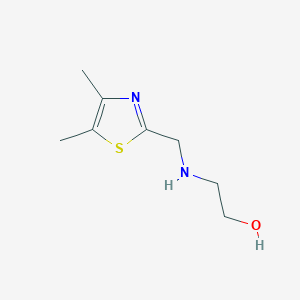
![9-(4'-Bromo-[1,1'-biphenyl]-3-yl)-9H-carbazole](/img/structure/B13642310.png)
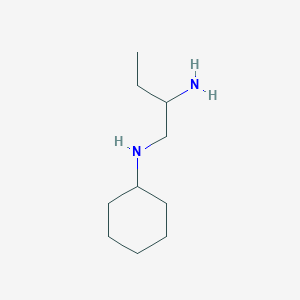
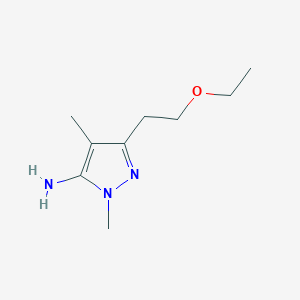


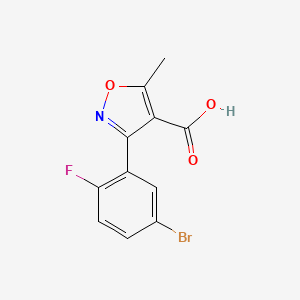
![2-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methylidene]-3-methylbutanoic acid](/img/structure/B13642356.png)

![1-[[(4-Methylphenyl)amino]carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642360.png)
![methyl 3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate](/img/structure/B13642385.png)
